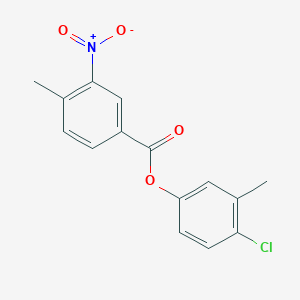![molecular formula C20H26N4O2 B5621747 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5621747.png)
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidin-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves a series of steps starting from suitable precursors. For example, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate can be converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide, which then reacts with various aryl/alkyl substituted bromoacetamides to form the target compounds. These syntheses involve weak bases and polar aprotic solvents to achieve the desired oxadiazole core with substituted piperidine and benzamide functionalities (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic methods, including 1H-NMR, IR, and mass spectral data. These techniques elucidate the structural framework and confirm the presence of the 1,3,4-oxadiazole ring, piperidine, and benzamide groups within the molecule.
Chemical Reactions and Properties
Compounds containing the 1,3,4-oxadiazole moiety often undergo chemical reactions characteristic of this heterocycle. For instance, they can participate in various oxidation reactions, showing different sites and degrees of oxidation without cleaving the oxadiazole ring. The main oxidized site is typically the arylmethyl group, leading to the formation of intermediates like carboxylic acids and primary alcohols, eventually yielding derivatives like phthalimide and lactams (Adolphe-Pierre et al., 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-19(16-8-3-7-15(11-16)17-9-4-10-21-12-17)22-13-18-23-20(26-24-18)14-5-1-2-6-14/h3,7-8,11,14,17,21H,1-2,4-6,9-10,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZGUJQQZRHHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CNC(=O)C3=CC=CC(=C3)C4CCCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione](/img/structure/B5621687.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621695.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5621701.png)
![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5621708.png)
![N-cyclopropyl-5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5621711.png)
![5-isobutyl-1'-[(3-methyl-1H-pyrazol-1-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621721.png)
![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazol-5-yl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B5621724.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5621727.png)
![3-{[(3R*,4S*)-3-(2-carboxyethyl)-4-(dimethylamino)piperidin-1-yl]methyl}benzoic acid](/img/structure/B5621728.png)


![1-[6-(3-fluoro-4-methoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5621761.png)

![1-[(5-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5621782.png)